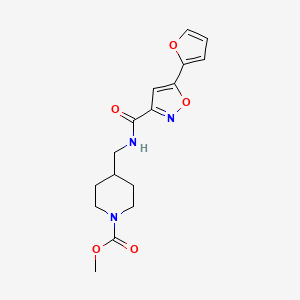

Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-22-16(21)19-6-4-11(5-7-19)10-17-15(20)12-9-14(24-18-12)13-3-2-8-23-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJZPELZGUFIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.

Final Coupling and Esterification: The final step involves coupling the isoxazole and furan rings with the piperidine ring, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: N-substituted piperidines

Scientific Research Applications

Anticancer Properties

Research indicates that Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway, which is crucial for regulating the cell cycle and promoting apoptosis in damaged cells.

- Case Study : A notable study evaluated the compound against hepatocellular carcinoma cell lines, revealing IC₅₀ values ranging from 3.8 µM to 8.5 µM across different cell lines, indicating strong selective activity against liver cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

Synthesis and Evaluation

The synthesis of Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate involves several steps, typically beginning with the formation of the isoxazole ring followed by coupling with the piperidine derivative. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Pharmacokinetics and Toxicology

Studies evaluating the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. Toxicological assessments have shown that the compound exhibits low toxicity in preclinical models, further supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Heterocyclic Core: The target compound employs an isoxazole ring, whereas LMM5 and LMM11 use 1,3,4-oxadiazole.

Substituent Chemistry :

- The furan-2-yl group is present in both the target compound and LMM11 but attached to different heterocycles. In LMM5, a 4-methoxyphenyl group replaces the furan, which may enhance lipophilicity.

- The target compound’s piperidine-methyl carboxylate substituent contrasts with the sulfamoyl benzamide groups in LMM5/LMM11. Piperidine derivatives often improve blood-brain barrier penetration, whereas sulfamoyl groups may enhance solubility and target binding .

Biological Activity: LMM5 and LMM11 were tested for antifungal activity against Candida species, with fluconazole as a control .

Physicochemical Properties

- Solubility : The piperidine-methyl carboxylate in the target compound likely improves aqueous solubility compared to the sulfamoyl benzamide groups in LMM5/LMM11, which are more hydrophobic.

Biological Activity

Methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C15H18N4O4

- Molecular Weight : 318.33 g/mol

- CAS Number : 3405-77-4

The presence of the isoxazole and furan moieties contributes to its biological activity, particularly in targeting various enzymes and receptors.

Research indicates that methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate exhibits several mechanisms of action:

- Inhibition of Enzymes : The compound has shown inhibitory effects on certain enzymes, particularly those involved in cancer cell proliferation. For instance, studies have indicated that derivatives of isoxazole compounds can inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer progression .

- Antimicrobial Activity : The compound demonstrates antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

- Antioxidant Properties : The furan ring in the compound contributes to antioxidant activity, helping to mitigate oxidative stress in biological systems .

Pharmacological Effects

The pharmacological profile of methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate includes:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. The IC50 values range from 19.9 µM to 75.3 µM, indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| COV318 (Ovarian) | 50.0 |

| OVCAR-3 (Ovarian) | 45.0 |

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

- Study on Isoxazole Derivatives : A study published in the Journal of Medicinal Chemistry investigated a series of isoxazole derivatives and their effects on farnesyltransferase inhibition. The results suggested that modifications at the piperidine ring could enhance potency against cancer cells .

- Antimicrobial Activity Assessment : Another research effort focused on assessing the antimicrobial properties of compounds related to methyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate). The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.